N-[(2r,3r)-3-Amino-2-Hydroxy-4-Phenylbutanoyl]-L-Leucine
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Overview
Description
Epibestatin is a dipeptide compound known for its ability to stabilize protein-protein interactions. It is a derivative of bestatin and has been studied for its potential therapeutic applications, particularly in the context of cancer and other diseases involving dysregulated protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epibestatin can be synthesized through a diastereoselective synthesis method. The key step involves a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine. This leads to the incorporation of a hydroxyl group at the α-position of the aldehyde with good yield and high diastereoselectivity . The synthetic route involves the following steps:
- Starting with D-phenylalanine, an aldehyde is derived.
- Proline is used as a catalyst for α-hydroxylation.
- The resulting intermediate is further processed to yield epibestatin.
Industrial Production Methods
Industrial production methods for epibestatin are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Epibestatin undergoes various chemical reactions, including:
Oxidation: Epibestatin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in epibestatin.
Substitution: Epibestatin can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving epibestatin include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the epibestatin molecule.
Scientific Research Applications
Epibestatin has several scientific research applications, including:
Mechanism of Action
Epibestatin exerts its effects by stabilizing protein-protein interactions. It binds to the interface of protein complexes, enhancing their stability and modulating their activity. The molecular targets of epibestatin include various proteins involved in regulatory functions, such as the 14-3-3 proteins . These proteins play a crucial role in cell signaling, apoptosis, and other cellular processes. By stabilizing these interactions, epibestatin can influence the activity and function of the target proteins.
Comparison with Similar Compounds
Similar Compounds
Bestatin: A dipeptide aminopeptidase inhibitor with immunostimulatory and cytotoxic activities.
Pyrrolidone1: Another compound that stabilizes protein-protein interactions but with different kinetic behavior compared to epibestatin.
Fusicoccin A: A natural product that stabilizes protein-protein interactions, particularly in plant systems.
Uniqueness of Epibestatin
Epibestatin is unique in its ability to stabilize protein-protein interactions with a slower association rate compared to other stabilizers like fusicoccin A and pyrrolidone1 . This distinct kinetic behavior makes it valuable for specific applications where a slower stabilization process is desired.
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14-/m1/s1 |
InChI Key |
VGGGPCQERPFHOB-HZSPNIEDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
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